

Technical Guide: Physical Properties of 2,2,3-Trimethyloctane

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Compound of Interest

Compound Name: 2,2,3-Trimethyloctane

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This technical guide provides a comprehensive overview of the known physical properties of **2,2,3-trimethyloctane**. Due to the limited availability of direct experimental data for this specific isomer, this document presents computed properties and supplements them with experimental data for related isomers to offer valuable context and reference points for research and development. Standardized experimental protocols for determining these properties are also detailed.

Molecular Identity and Structure

2,2,3-Trimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula $C_{11}H_{24}$.^[1] Its structure consists of an eight-carbon octane backbone with three methyl group substituents. The IUPAC name specifies that two methyl groups are attached to the second carbon atom and one methyl group is attached to the third carbon atom of the main chain.

Table 1: Molecular Identifiers for **2,2,3-Trimethyloctane**

Identifier	Value	Source
IUPAC Name	2,2,3-trimethyloctane	PubChem[2]
CAS Number	62016-26-6	NIST[1]
Molecular Formula	C ₁₁ H ₂₄	NIST[1]
Molecular Weight	156.31 g/mol	PubChem[2]
Canonical SMILES	<chem>CCCCC(C)C(C)(C)C</chem>	PubChem[2]
InChI Key	XZPXMWMVWDSEMY- UHFFFAOYSA-N	NIST[1]

Physical and Chemical Properties

Direct experimental values for many physical properties of **2,2,3-trimethyloctane** are not widely published. The following table summarizes computed properties from reputable chemical databases. For comparative purposes, a second table provides experimental data for the closely related isomer, 2,2,6-trimethyloctane.

Table 2: Computed Physical Properties of **2,2,3-Trimethyloctane**

Property	Value	Source
Molecular Weight	156.31 g/mol	Computed by PubChem 2.2[2]
XLogP3-AA (Octanol/Water Partition Coeff.)	5.4	Computed by XLogP3 3.0[2]
Hydrogen Bond Donor Count	0	Computed by Cactvs 3.4.8.18[2]
Hydrogen Bond Acceptor Count	0	Computed by Cactvs 3.4.8.18[2]
Rotatable Bond Count	5	Computed by Cactvs 3.4.8.18[2]
Exact Mass	156.187800766 Da	Computed by PubChem 2.2[2]
Topological Polar Surface Area	0 Å ²	Computed by Cactvs 3.4.8.18[2]
Complexity	86.7	Computed by Cactvs 3.4.8.18[2]

Table 3: Experimental Physical Properties of Isomer 2,2,6-Trimethyloctane (CAS: 62016-28-8)

Property	Value	Conditions	Source
Boiling Point	174 °C	at 760 mmHg	LookChem[3]
Density	0.7349 g/cm ³	-	LookChem[3]
Refractive Index	1.4134	-	LookChem[3]
Melting Point	-57.06 °C	(estimate)	LookChem[3]
Flash Point	52.7 °C	-	LookChem[3]
Vapor Pressure	1.78 mmHg	at 25 °C	LookChem[3]

Standardized Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid hydrocarbons like **2,2,3-trimethyloctane**, based on internationally recognized standards.

Boiling Point Determination (ASTM D1078)

This method determines the distillation (boiling) range of volatile organic liquids that are chemically stable during the process.^{[4][5]}

Methodology:

- **Apparatus Setup:** A specified volume of the sample (e.g., 100 mL) is placed into a distillation flask. The flask is fitted with a calibrated thermometer, positioned so the top of the bulb is level with the bottom of the side arm of the flask. The side arm connects to a condenser.
- **Heating:** The sample is heated at a controlled and uniform rate.^[6]
- **Data Collection:** The temperature is recorded at several points:
 - **Initial Boiling Point:** The thermometer reading when the first drop of condensate falls from the condenser tip.^[6]
 - **Intermediate Readings:** Temperature readings are taken as specified percentages of the sample (e.g., 5%, 10%, 50%, 90%, 95%) are collected in a graduated cylinder.
 - **Dry Point:** The temperature at which the last drop of liquid evaporates from the bottom of the flask.
- **Correction:** All temperature readings are corrected for barometric pressure to standard pressure (760 mmHg).

Density Determination (ASTM D4052)

This method covers the determination of density and relative density of petroleum distillates and viscous oils using a digital density meter.^{[7][8][9]}

Methodology:

- **Apparatus:** A digital density meter that measures the oscillation period of a U-shaped sample tube.
- **Calibration:** The instrument is calibrated using at least two reference standards of known density, such as dry air and high-purity water.
- **Sample Introduction:** A small volume (approximately 1-2 mL) of the liquid sample is injected into the thermostatically controlled U-tube.[8] Care is taken to avoid the formation of bubbles.
- **Measurement:** The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample. This frequency is mathematically converted into a direct density reading.[8]
- **Reporting:** The density is reported in g/mL or kg/m³ at the specified test temperature (e.g., 20°C).[10]

Refractive Index Determination (ASTM D1218)

This method is used for measuring the refractive index of transparent, light-colored hydrocarbon liquids.[11][12]

Methodology:

- **Apparatus:** A calibrated refractometer (e.g., an Abbe-type refractometer) with a monochromatic light source, typically a sodium D line (589 nm).[13]
- **Temperature Control:** The prisms of the refractometer are brought to a constant, specified temperature (e.g., 20°C) by circulating water from a thermostatically controlled bath.[14]
- **Sample Application:** A few drops of the sample are placed on the surface of the lower prism. The prisms are then closed and locked.
- **Measurement:** The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and aligned with the crosshairs.[14] The refractive index is then read directly from the instrument's scale.
- **Reporting:** The result is reported as a dimensionless number, typically to four decimal places, along with the temperature at which the measurement was made (e.g., nD²⁰).[15]

Melting Point Determination (OECD 102)

This guideline describes several methods for determining the melting point or melting range of a substance.^{[16][17]} For a substance that is liquid at room temperature, a freezing point or pour point determination is more appropriate. The capillary method is common for solids.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the finely powdered, dry substance is packed into a capillary tube sealed at one end.
- **Apparatus:** The capillary tube is placed in a heating apparatus, which can be a liquid bath or a metal block, equipped with a calibrated thermometer or temperature sensor.^[18]
- **Heating:** The apparatus is heated at a slow, controlled rate (e.g., 1°C/min) near the expected melting point.
- **Observation:** The temperature at which the substance begins to collapse or liquefy (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded. This range is reported as the melting range.^[19]

Viscosity Determination (OECD 114)

This guideline describes methods for measuring the viscosity of Newtonian liquids.^{[20][21]}

Methodology (Capillary Viscometer):

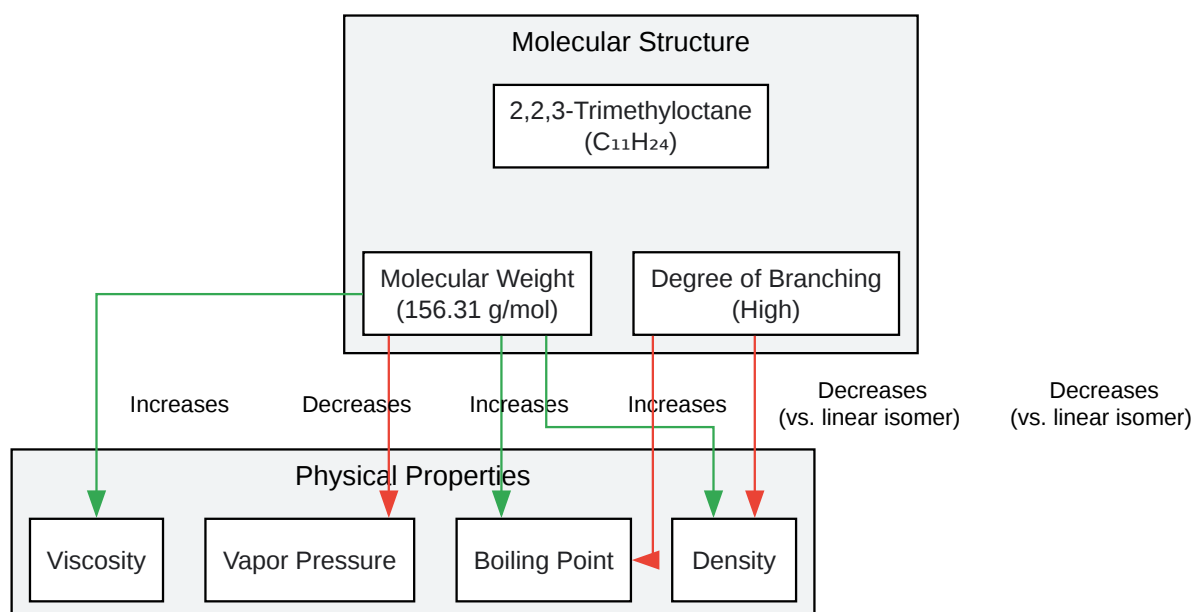
- **Apparatus:** A calibrated glass capillary viscometer (e.g., Ubbelohde type) is used, placed in a constant-temperature bath.
- **Procedure:** A specified volume of the liquid is introduced into the viscometer. The sample is allowed to reach thermal equilibrium with the bath.
- **Measurement:** The liquid is drawn up by suction above the upper timing mark. The suction is released, and the time it takes for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

- Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): $\nu = C \times t$.
- Reporting: The result is reported in square millimeters per second (mm^2/s) or centistokes (cSt) at a specified temperature (e.g., 20°C and 40°C).^[22]

Visualizations

Logical Relationship of Alkane Structure to Physical Properties

The physical properties of alkanes are directly related to their molecular structure, specifically their molecular weight and degree of branching.

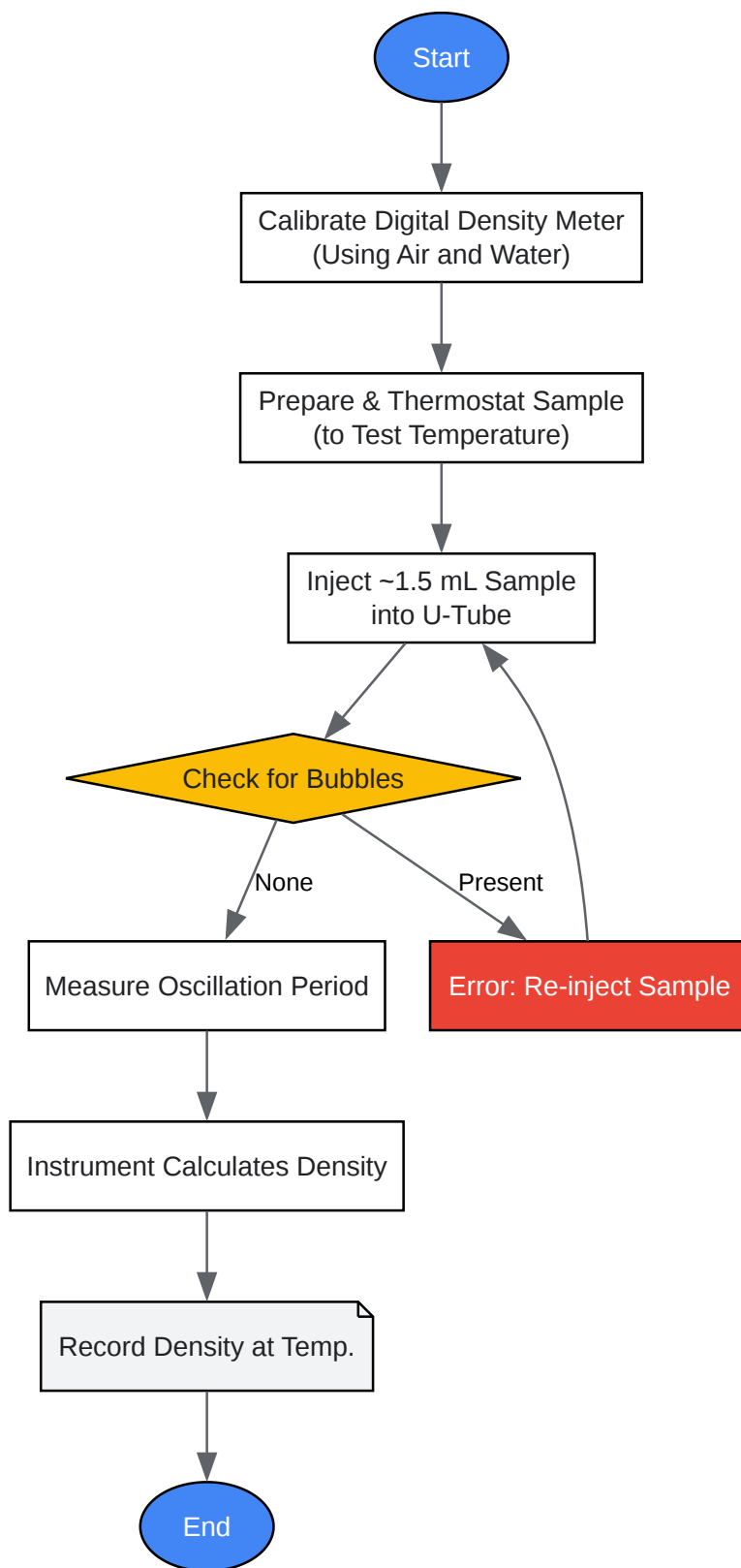


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Caption: Structure-Property Relationships for Alkanes.

Experimental Workflow for Density Measurement (ASTM D4052)

This diagram illustrates the logical flow for determining the density of a liquid sample according to the ASTM D4052 standard.



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Caption: Workflow for Density Measurement via ASTM D4052.

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